N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a tetrahydropyrimidine carboxamide derivative characterized by a central pyrimidine ring substituted with a 3-chlorophenyl group at the N-position, a 4-ethoxyphenyl group at the 3-position, and two ketone (dioxo) groups at positions 2 and 4. The 5-position is functionalized with a carboxamide moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-27-15-8-6-14(7-9-15)23-18(25)16(11-21-19(23)26)17(24)22-13-5-3-4-12(20)10-13/h3-11H,2H2,1H3,(H,21,26)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJAUMZGPITMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate This intermediate then undergoes cyclization with urea to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and ethoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
The following compounds share the tetrahydropyrimidine-5-carboxamide scaffold but differ in substituent patterns:
Key Findings from Comparative Studies
- Electron-Withdrawing vs.
- Thioxo vs. Dioxo Substitution : The thioxo derivative in exhibits lower solubility but higher lipophilicity, correlating with improved membrane penetration and antimicrobial efficacy against Gram-positive bacteria .
- Biphenyl vs. Ethoxyphenyl Substituents : Biphenyl-substituted analogs (e.g., ) demonstrate superior HIV-1 RNase H inhibition due to π-π stacking interactions, while the ethoxyphenyl group in the target compound may favor metabolic stability via reduced oxidative degradation .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its complex structure includes a tetrahydropyrimidine ring and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18ClN3O4
- Molecular Weight : Approximately 399.8 g/mol
- Structure : The compound features aromatic moieties and a carboxamide group that enhance its chemical reactivity and biological interactions.
Biological Activities
Pyrimidine derivatives are known for their diverse biological activities. This compound has been investigated for several pharmacological effects:
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- HT-29 Colon Cancer Cells : IC50 values indicate strong inhibition at low concentrations (IC50 = 9 nM).
- MCF-7 Breast Cancer Cells : Demonstrated IC50 values around 17 nM, suggesting effective anti-proliferative properties against breast cancer cells.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and bacterial virulence:
- Type III Secretion System (T3SS) : Inhibition studies indicated that at concentrations around 50 μM, the compound could downregulate the expression of virulence factors in pathogenic bacteria .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Q & A
Q. Q. Why do different studies report conflicting IC values for the same biological target?
- Factors :
- Assay Variability : Differences in enzyme sources (e.g., human recombinant vs. murine COX-2) .
- Compound Stability : Degradation in DMSO stock solutions over time (validate with fresh batches).
- Statistical Power : Small sample sizes (n < 3) inflate variability; use triplicates with blinded analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
